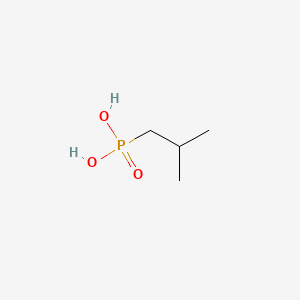
(2-Methylpropyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional groupThe phosphonic acid group consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which imparts specific properties to the compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: (2-Methylpropyl)phosphonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Dealkylierung von Dialkylphosphonaten unter sauren Bedingungen (unter Verwendung von Salzsäure) oder durch das McKenna-Verfahren, bei dem es sich um eine zweistufige Reaktion handelt, die Bromtrimethylsilan gefolgt von Methanolysis verwendet . Eine weitere Methode beinhaltet die Reaktion von Dialkylphosphonsäure mit Aminen bei höheren Temperaturen .
Industrielle Produktionsverfahren: Die industrielle Produktion von (2-Methylpropyl)phosphonsäure setzt oft großtechnische chemische Reaktoren ein, in denen die oben genannten Synthesewege für höhere Ausbeuten und Effizienz optimiert werden. Der Einsatz von Katalysatoren und kontrollierten Reaktionsbedingungen stellt die konsistente Produktion von (2-Methylpropyl)phosphonsäure mit hoher Reinheit sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (2-Methylpropyl)phosphonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphonsäurederivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Phosphonsäuregruppe zu Phosphinoxiden umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter basischen Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene Phosphonsäurederivate, Phosphinoxiden und substituierte Phosphonate.
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)phosphonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von (2-Methylpropyl)phosphonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es Enzyme hemmen, indem es den Übergangszustand von Enzym-Substrat-Komplexen nachahmt und so die Enzymaktivität blockiert . Die Phosphonsäuregruppe der Verbindung spielt eine entscheidende Rolle bei der Bindung an das aktive Zentrum von Enzymen, was zu ihren inhibitorischen Wirkungen führt.
Ähnliche Verbindungen:
Phosphorsäure (R-O-P(O)(OH)2): Ähnlich in der Struktur, jedoch mit einem zusätzlichen Sauerstoffatom, das an das Phosphoratom gebunden ist.
Phosphinsäure (R-P(H)(O)(OH)): Enthält ein Wasserstoffatom anstelle einer der Hydroxylgruppen.
Aminophosphonsäuren: Diese Verbindungen tragen eine Aminogruppe, die an das Phosphonsäuremolekül gebunden ist.
Einzigartigkeit: (2-Methylpropyl)phosphonsäure ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht.
Wirkmechanismus
The mechanism of action of (2-Methylpropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity . The compound’s phosphonic acid group plays a crucial role in binding to the active site of enzymes, leading to its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Phosphoric Acid (R-O-P(O)(OH)2): Similar in structure but with an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom instead of one of the hydroxy groups.
Aminophosphonic Acids: These compounds have an amino group attached to the phosphonic acid moiety.
Uniqueness: (2-Methylpropyl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
4721-34-0 |
|---|---|
Molekularformel |
C4H11O3P |
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
2-methylpropylphosphonic acid |
InChI |
InChI=1S/C4H11O3P/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI-Schlüssel |
HAEFDDOAYBQRGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















